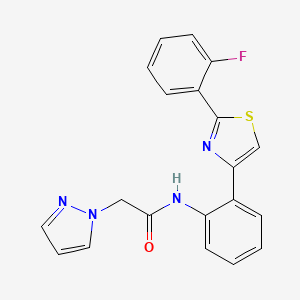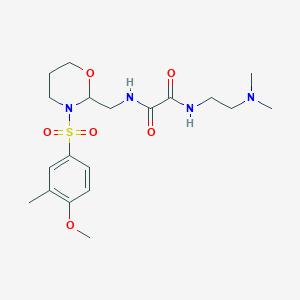
N1-(2-(dimethylamino)ethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves complex processes, including the use of specific reagents and conditions to achieve desired structural features. For instance, the synthesis of similar sulfonyl and oxalamide compounds often requires precise control over reaction conditions to ensure the formation of the target compound with high purity and yield (Barf et al., 1996). Such processes highlight the intricacy and meticulous nature of synthesizing these complex molecules.
Molecular Structure Analysis
Molecular structure analysis of compounds akin to "N1-(2-(dimethylamino)ethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide" reveals detailed insights into their conformation and spatial arrangement. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structure, showcasing the molecule's precise arrangement and the orientation of its functional groups (Al-Hourani et al., 2016). These techniques are critical for understanding the molecular basis of the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. For instance, the presence of sulfonyl and oxalamide groups can confer specific reactivity patterns, such as susceptibility to nucleophilic attacks or the ability to form specific interactions with biological targets. These chemical properties are fundamental for designing compounds with desired biological or chemical activities (Nikonov et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are crucial for their application and handling. These properties can affect the compound's stability, formulation, and delivery in practical applications. For example, the solubility in various solvents can determine the compound's suitability for different synthesis routes or pharmaceutical formulations (González-González et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are essential for understanding the compound's behavior in chemical syntheses and potential applications. Studies on related compounds have shown a range of reactivities and stabilities, which can inform the handling and storage conditions, as well as the potential for chemical modifications to enhance desired properties or reduce undesired reactivity (Xie et al., 2017).
Aplicaciones Científicas De Investigación
Serotonin Receptor Agonist Properties
Research on compounds with structural similarities to N1-(2-(dimethylamino)ethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has shown that certain derivatives display agonist activity at serotonin receptors. These compounds have been evaluated for their binding affinities to cloned serotonin receptors and their efficacy in reducing cAMP in cells expressing these receptors, showcasing potential for neurological applications (Barf et al., 1996).
Polymer Technology and Bacterial Interaction
In polymer science, novel cationic polymers have been developed that can transition to a zwitterionic form upon light irradiation. This property has been exploited for DNA condensation and release, as well as for modifying antibacterial activity. Such research highlights the potential of structurally complex compounds in creating responsive materials for biomedical applications (Sobolčiak et al., 2013).
Organic Synthesis and Chemical Reactivity
Compounds with features similar to the chemical have been studied for their reactivity in organic synthesis. For instance, organophosphorus compounds have been prepared through reactions involving similar structural moieties, demonstrating the versatility of these chemical frameworks in synthesizing a wide range of organic compounds (Pedersen & Lawesson, 1974).
Fluorescent Molecular Probes
The development of fluorescent molecular probes utilizing compounds that incorporate dimethylamino and sulfonyl groups has been reported. These probes exhibit strong solvent-dependent fluorescence, useful for biological imaging and studying various biological events and processes, indicating the potential utility of similar compounds in fluorescence-based applications (Diwu et al., 1997).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6S/c1-14-12-15(6-7-16(14)28-4)30(26,27)23-9-5-11-29-17(23)13-21-19(25)18(24)20-8-10-22(2)3/h6-7,12,17H,5,8-11,13H2,1-4H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPZYMKYXIBZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)ethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine](/img/structure/B2497122.png)

![2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2497125.png)
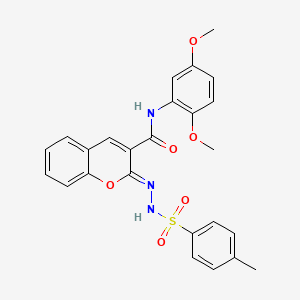
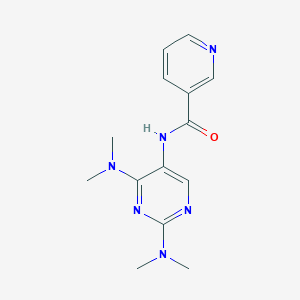
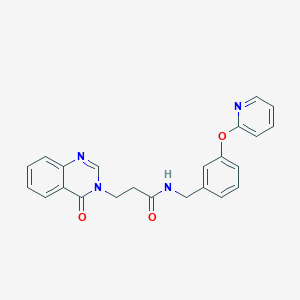
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2497133.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)phenyl]-N-(cyanomethyl)formamido}acetate](/img/structure/B2497134.png)

![2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2497136.png)

